molecular formula C18H18N2O3S2 B2540838 N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide CAS No. 863511-60-8

N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide

Cat. No.: B2540838
CAS No.: 863511-60-8
M. Wt: 374.47
InChI Key: JWSINOBLYALSLJ-UHFFFAOYSA-N
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Description

N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide typically involves the reaction of 2-methylthiazole with an appropriate sulfonamide derivative. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like dioxane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps include the preparation of intermediate compounds, followed by their coupling under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenoxybenzenesulfonamide moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-14-20-15(13-24-14)11-12-19-25(21,22)18-9-7-17(8-10-18)23-16-5-3-2-4-6-16/h2-10,13,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSINOBLYALSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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